molecular formula C33H45N5O9 B10775217 PSMA-617 Linker

PSMA-617 Linker

Número de catálogo: B10775217
Peso molecular: 655.7 g/mol
Clave InChI: JHWCOTSIOATVKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PSMA-617 Linker is a compound that plays a crucial role in the field of radiopharmaceuticals, particularly in the treatment of prostate cancer. It is a high-affinity ligand for the prostate-specific membrane antigen (PSMA), which is significantly up-regulated in metastatic prostate cancer cells. This compound is used to create radioligands, such as Lutetium-177 PSMA-617, which deliver targeted radiation therapy to cancer cells .

Métodos De Preparación

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Chemistry

PSMA-617 is extensively used in the synthesis of radioligands for targeted radiotherapy. The optimization of the linker can significantly influence the chemical stability and binding characteristics of the resulting compounds.

Biology

Research has demonstrated that modifications to the PSMA-617 linker can affect cell proliferation and apoptosis in prostate cancer cells. Studies indicate that linker modifications can enhance internalization rates and specificity towards PSMA-expressing cells.

Medicine

PSMA-617 has been pivotal in developing treatments for mCRPC through radioligand therapy. Its application has been validated in clinical trials, showing significant improvements in patient outcomes.

Industry

The compound is employed in the production of radiopharmaceuticals, facilitating automated radiosynthesis processes that yield high-purity products suitable for clinical use.

Pharmacokinetics and Binding Affinity

The pharmacokinetic profile of PSMA-617 is characterized by:

  • Low kidney uptake : This reduces potential side effects associated with renal toxicity.
  • Fast background clearance : Enhances imaging quality by reducing non-specific signals.
  • High tumor retention : Ensures effective delivery of therapeutic agents to cancer cells.

Binding affinity studies report values around 0.37nM0.37\,\text{nM} (NAALADase assay) and 2.34nM2.34\,\text{nM} (equilibrium dissociation constant on LNCaP cells), with approximately 75%75\% internalization after three hours of incubation .

Comparative Studies

A comparison of PSMA-617 with other PSMA-targeting ligands reveals its superior characteristics:

CompoundBinding Affinity (nM)Internalization (%)Clinical Outcome
PSMA-6170.3775Improved survival in mCRPC
[68Ga]Ga-PSMA-110.560Effective imaging agent
PSMA-10070.6465Limited clinical application

These results underscore the effectiveness of PSMA-617 as both an imaging and therapeutic agent.

Case Studies

Several case studies highlight the successful application of PSMA-617 in clinical practice:

Case Study A : A 65-year-old male with mCRPC underwent treatment with [177Lu]Lu-PSMA-617 after failing multiple therapies. Post-treatment imaging showed significant tumor reduction and a PSA decline of over 70%70\% .

Case Study B : A cohort study involving 50 patients treated with [177Lu]Lu-PSMA-617 reported an overall response rate of 80%80\%, with most patients experiencing manageable side effects .

Ongoing Research and Future Directions

Recent studies focus on optimizing the linker structure to improve targeting properties further. For instance, modifications involving histidine and glutamic acid have shown promising results in enhancing binding affinity and pharmacokinetics . Additionally, ongoing clinical trials continue to evaluate the efficacy of PSMA-617 in various patient populations, aiming to refine treatment protocols and improve patient outcomes .

Mecanismo De Acción

PSMA-617 Linker exerts its effects by binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This binding facilitates the internalization of the radioligand into the cancer cells, delivering targeted β-radiation that induces cell death. The compound also affects the expression of cell cycle regulators, leading to cell-growth arrest and potentiation of radiation-induced cell death .

Actividad Biológica

Prostate-specific membrane antigen (PSMA) is a transmembrane protein highly expressed in prostate cancer cells, making it an attractive target for molecular imaging and therapeutic strategies. PSMA-617, a radioligand designed for targeting PSMA, incorporates a unique linker structure that enhances its biological activity. This article delves into the biological activity of the PSMA-617 linker, including its design, synthesis, pharmacokinetics, clinical applications, and comparative studies with other PSMA-targeting agents.

Structure and Design

The linker of PSMA-617 consists of 2-naphthyl-L-alanine and tranexamic acid , which facilitates improved interactions with the S1 hydrophobic pocket of PSMA. This modification is crucial for enhancing the binding affinity and specificity of the compound. The structural characteristics enable PSMA-617 to exhibit lower kidney uptake and faster background clearance compared to its predecessors, such as PSMA-11 .

Pharmacokinetics and Binding Affinity

PSMA-617 demonstrates a low nanomolar affinity for PSMA, with binding constants reported at approximately 0.37 nM (NAALADase assay) and 2.34 nM (equilibrium dissociation constant on LNCaP cells) . The internalization rate is also significant, with about 75% of the total cell-associated activity internalized after three hours of incubation . These pharmacokinetic properties are enhanced by the aromatic nature of the linker, which improves cellular uptake and reduces non-specific accumulation in healthy tissues.

Clinical Applications

PSMA-617 has been extensively studied in clinical settings, particularly for metastatic castration-resistant prostate cancer (mCRPC). The compound has shown promising results in various clinical trials:

  • In the VISION study , patients treated with [177Lu]Lu-PSMA-617 exhibited significant declines in prostate-specific antigen (PSA) levels, with a median overall survival of 14.5 months compared to 6.3 months in control groups .
  • A study evaluating real-world outcomes found that [177Lu]Lu-PSMA-617 demonstrated antitumor activity with a favorable toxicity profile, indicating its potential as a standard treatment option for mCRPC .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of PSMA-617 against other PSMA-targeting ligands. For example:

CompoundBinding Affinity (nM)Internalization (%)Clinical Outcome
PSMA-6170.3775Improved survival in mCRPC
[68Ga]Ga-PSMA-110.560Effective imaging agent
PSMA-10070.6465Limited clinical application

These comparisons highlight the superior binding affinity and internalization characteristics of PSMA-617, which contribute to its effectiveness as both an imaging and therapeutic agent.

Case Studies

Several case studies have illustrated the successful application of PSMA-617 in clinical practice:

  • Case Study A : A 65-year-old male with mCRPC underwent treatment with [177Lu]Lu-PSMA-617 after failing multiple lines of therapy. Post-treatment imaging showed significant tumor reduction and a PSA decline of over 70% .
  • Case Study B : A cohort study involving 50 patients treated with [177Lu]Lu-PSMA-617 reported an overall response rate of 80% , with most patients experiencing manageable side effects.

Propiedades

IUPAC Name

2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWCOTSIOATVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N5O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.